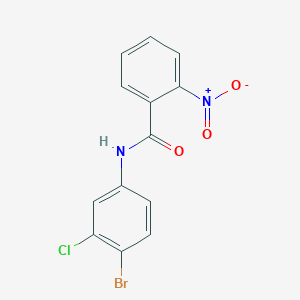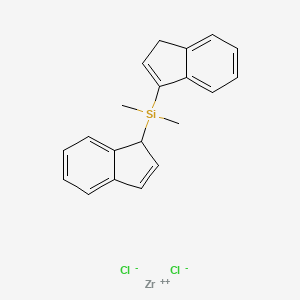
1H-inden-1-yl-(3H-inden-1-yl)-dimethylsilane;zirconium(2+);dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “?(2)-zirconium(2+) 1-(3H-inden-1-yldimethylsilyl)-1H-inden-1-yl dichloride” is an organometallic complex featuring zirconium as the central metal atom. This compound is of interest due to its potential applications in catalysis and materials science. The presence of the indenyl ligand and the dimethylsilyl group adds unique properties to the compound, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “?(2)-zirconium(2+) 1-(3H-inden-1-yldimethylsilyl)-1H-inden-1-yl dichloride” typically involves the reaction of zirconium tetrachloride with the corresponding indenyl ligand. The reaction is carried out in an inert atmosphere, often using a glovebox or Schlenk line techniques to prevent moisture and air from interfering with the reaction. The reaction conditions usually include:
Solvent: Toluene or dichloromethane
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring strict control over reaction conditions to maintain product purity and yield. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
“?(2)-zirconium(2+) 1-(3H-inden-1-yldimethylsilyl)-1H-inden-1-yl dichloride” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium complexes.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride.
Substitution: Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include various zirconium complexes with different ligands, which can be tailored for specific applications in catalysis and materials science.
Scientific Research Applications
“?(2)-zirconium(2+) 1-(3H-inden-1-yldimethylsilyl)-1H-inden-1-yl dichloride” has several scientific research applications:
Catalysis: Used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Materials Science: Employed in the synthesis of advanced materials with unique properties.
Biology and Medicine:
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism by which “?(2)-zirconium(2+) 1-(3H-inden-1-yldimethylsilyl)-1H-inden-1-yl dichloride” exerts its effects involves the coordination of the zirconium center with various substrates. The indenyl ligand and dimethylsilyl group facilitate the stabilization of reactive intermediates, enhancing the compound’s catalytic activity. The molecular targets and pathways involved include:
Coordination with olefins: Facilitating polymerization reactions.
Interaction with biological molecules: Potential for bioactive applications.
Comparison with Similar Compounds
Similar Compounds
Zirconocene dichloride: Another zirconium-based compound with similar catalytic properties.
Titanocene dichloride: A titanium analog with comparable applications in catalysis and materials science.
Hafnocene dichloride: A hafnium-based compound with similar structural features and applications.
Uniqueness
“?(2)-zirconium(2+) 1-(3H-inden-1-yldimethylsilyl)-1H-inden-1-yl dichloride” is unique due to the presence of the indenyl ligand and dimethylsilyl group, which provide enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high catalytic efficiency and stability.
Properties
Molecular Formula |
C20H20Cl2SiZr |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
1H-inden-1-yl-(3H-inden-1-yl)-dimethylsilane;zirconium(2+);dichloride |
InChI |
InChI=1S/C20H20Si.2ClH.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h3-11,13-14,19H,12H2,1-2H3;2*1H;/q;;;+2/p-2 |
InChI Key |
UUIVDORLBLDDBQ-UHFFFAOYSA-L |
Canonical SMILES |
C[Si](C)(C1C=CC2=CC=CC=C12)C3=CCC4=CC=CC=C43.[Cl-].[Cl-].[Zr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(dimethylamino)phenyl]-2-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12444247.png)
![3-methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one](/img/structure/B12444260.png)
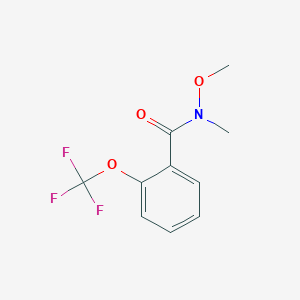
![6-methyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B12444277.png)

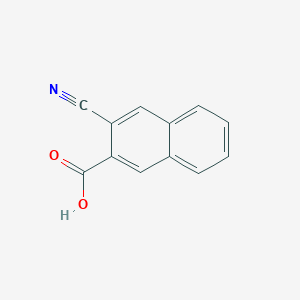
![3,4-dibromo-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B12444295.png)
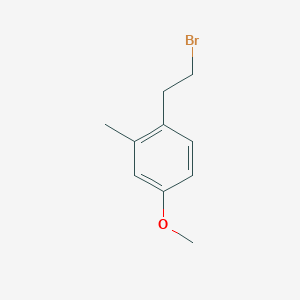
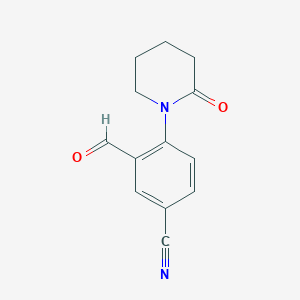
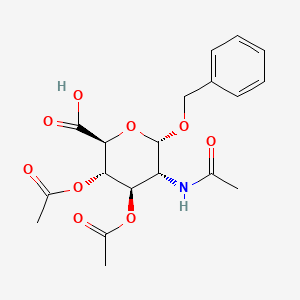
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12444323.png)
